molecular formula C₄₅H₆₆F₃N₇O₁₁ B1574823 N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA

Cat. No.: B1574823
M. Wt: 938.04
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspective and Significance of Formyl Peptides in Immunobiology Research

The discovery of N-formylated peptides as potent chemoattractants for leukocytes, such as neutrophils, marked a significant milestone in understanding the innate immune response. nih.govnih.govnih.gov These peptides, uniquely initiated with an N-formylmethionine group in bacteria and mitochondria, act as powerful signals of infection or cellular damage. nih.gov This finding led to the identification of a dedicated class of receptors on the surface of immune cells, the Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors (GPCRs). nih.govnih.govfrontiersin.org

The interaction between N-formyl peptides and FPRs triggers a cascade of intracellular signaling events, culminating in essential immune functions like chemotaxis (directed cell movement), degranulation (release of antimicrobial agents), and the production of reactive oxygen species (ROS) to combat pathogens. nih.govnih.gov The prototypical N-formyl peptide, N-formyl-methionyl-leucyl-phenylalanine (fMLP), has been extensively studied and established as a potent agonist for FPR1, the first and most well-characterized member of the FPR family. nih.govfrontiersin.org This foundational research established the principle that the immune system can recognize specific molecular patterns associated with pathogens and damaged host cells, a concept now central to immunology. nih.govfrontiersin.org

Rationale for Investigating N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA as a Research Probe

The specific design of this compound makes it a highly valuable and versatile tool for probing FPR1 function for several key reasons:

Enhanced Stability: The substitution of the readily oxidizable methionine residues, typically found in endogenous formyl peptides, with norleucine (Nle) residues confers greater chemical stability to the peptide. This resistance to oxidation is crucial for ensuring the integrity and consistent activity of the compound during experimental procedures.

High Affinity and Potency: This synthetic hexapeptide has been shown to bind to FPR1 with high affinity. For instance, a fluoresceinated version of the peptide exhibited a dissociation constant (Kd) of approximately 3 nM. nih.gov Furthermore, an iodinated form of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys demonstrated potent biological activity, inducing human neutrophil chemotaxis with an EC50 of 0.4 nM. nih.gov

Versatility for Labeling: The inclusion of a tyrosine (Tyr) residue allows for radioiodination, creating a radiolabeled ligand for use in binding assays and receptor tracking studies. nih.gov The C-terminal lysine (B10760008) (Lys) residue provides a site for conjugation with various molecules, such as fluorophores (e.g., FITC, TAMRA), creating fluorescent probes for visualizing receptor localization and trafficking through techniques like flow cytometry and microscopy. nih.gov

These characteristics make this compound a superior research probe compared to its natural counterparts, offering enhanced stability and adaptability for a wide range of experimental applications.

Overview of Academic Research Areas and Objectives for this compound

The unique properties of this compound have positioned it as a key reagent in several areas of academic research focused on FPR1 biology. Its primary applications include:

Characterization of Receptor-Ligand Interactions: As a high-affinity agonist, it is used to study the binding kinetics and pharmacology of FPR1.

Investigation of Receptor Trafficking: Fluorescently labeled versions of the peptide are instrumental in visualizing receptor internalization and downstream cellular processing following ligand binding. nih.gov

Elucidation of Downstream Signaling Pathways: By activating FPR1, this compound allows researchers to dissect the subsequent intracellular signaling cascades that lead to key neutrophil functions. These functions include chemotaxis, the mobilization of intracellular calcium, and the generation of a superoxide (B77818) respiratory burst. nih.govnih.gov While specific EC50 values for calcium mobilization and superoxide generation for this exact peptide are not readily available in published literature, studies with the prototypical FPR1 agonist fMLP show EC50 values for these responses are typically in the nanomolar range. nih.govnih.gov

Detailed Research Findings

The utility of this compound and its derivatives as research probes is underscored by quantitative data from various studies.

ParameterCompound DerivativeCell TypeAssayResultReference
Binding Affinity (Kd) N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys(FITC)Cells expressing FPR1Radioligand Binding~3 nM nih.gov
Chemotaxis (EC50) Iodinated N-Formyl-Nle-Leu-Phe-Nle-Tyr-LysHuman NeutrophilsChemotaxis Assay0.4 nM nih.gov
Calcium Mobilization Fluoresceinated N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (FLPEP)Human Neutrophil CytoplastsIndo-1 fluorescenceED50 similar to whole cells nih.gov

Table 1: Reported Biological Activities of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys Derivatives

Properties

Molecular Formula

C₄₅H₆₆F₃N₇O₁₁

Molecular Weight

938.04

sequence

One Letter Code: N-Formyl-NLE-LF-NLE-YK

Synonym

For-Nle-Leu-Phe-Nle-Tyr-Lys-OH (TFA)

Origin of Product

United States

Molecular Mechanisms of N Formyl Nle Leu Phe Nle Tyr Lys Tfa Action on Formyl Peptide Receptors

Receptor Binding Kinetics and Affinity Profiling of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA

The interaction between a ligand and its receptor is fundamentally characterized by the rates of association and dissociation, which together determine the binding affinity. For N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys, these parameters have been investigated, particularly in the context of its fluoresceinated and iodinated derivatives, providing insight into its potent activity.

Quantitative Assessment of this compound Binding to FPR Subtypes

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys demonstrates a high affinity for Formyl Peptide Receptor 1 (FPR1), with pronounced selectivity over other subtypes like FPR2/ALX. doi.org Early functional studies using an iodinated form of the peptide on human neutrophils, which predominantly express FPR1, reported a half-maximal effective concentration (EC₅₀) in the sub-nanomolar range, highlighting its significant potency in eliciting a biological response, such as chemotaxis. researchgate.net

Subsequent detailed binding analyses using a fluoresceinated derivative of the peptide (N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys-fluorescein) on human neutrophils established a dissociation constant (Kd) of approximately 0.6 nM. frontiersin.org This high affinity is consistent with a pKd value of 9.22 reported for the non-fluoresceinated peptide at FPR1. doi.org The pKd, which is the negative logarithm of the dissociation constant, further quantifies the strong binding interaction. In contrast, its affinity for FPR2 is substantially lower. doi.org There is a lack of specific binding data for the FPR3 subtype in the available literature.

Binding Affinity of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys Derivatives at FPR1

Ligand DerivativeParameterValueCell Type/SystemCitation
N-formyl-Nle-Leu-Phe-Nle-Tyr-LyspKd9.22FPR1 doi.org
Iodinated fNle-Leu-Phe-Nle-Tyr-LysEC₅₀ (Chemotaxis)0.4 nMHuman Neutrophils researchgate.net
Fluoresceinated fNle-Leu-Phe-Nle-Tyr-LysKd~0.6 ± 0.2 nMHuman Neutrophils frontiersin.org

Thermodynamic Characterization of this compound-Receptor Interactions

The thermodynamic profile of a ligand-receptor interaction provides deeper insight into the forces driving the binding event. While comprehensive thermodynamic data from methods like isothermal titration calorimetry (ITC) for this compound are not extensively detailed in the public literature, the temperature dependence of its binding kinetics has been examined. frontiersin.org

The association rate constant for the fluoresceinated hexapeptide with its receptors on neutrophils was found to increase with temperature, rising from approximately 3 x 10⁸ M⁻¹ min⁻¹ at 4°C to about 10⁹ M⁻¹ min⁻¹ at 37°C. frontiersin.org This temperature dependence allowed for the calculation of the activation enthalpy (ΔH) for the association process, which was determined to be approximately 8 kcal/mol. frontiersin.org This positive enthalpy of activation suggests that the binding process is endothermic and likely driven by a significant increase in entropy, a common feature for hydrophobic interactions that play a key role in stabilizing formyl peptide binding to the receptor. nih.govfrontiersin.org

Functional Selectivity and Agonist Bias of this compound at Receptors

Functional selectivity, or biased agonism, describes the ability of a ligand to stabilize specific receptor conformations that preferentially activate a subset of downstream signaling pathways over others. frontiersin.orgnih.gov While this phenomenon is an area of active investigation for FPRs, specific data detailing the biased signaling profile of this compound is limited. nih.govphysiology.orgnih.gov Therefore, the following sections will describe the general principles of biased agonism at FPRs, which provide a framework for the potential actions of this peptide.

Differential Activation of G-Protein Subtypes by this compound

FPRs, particularly FPR1, primarily couple to the Gi/o family of heterotrimeric G proteins. frontiersin.orgnih.gov Activation of these receptors by an agonist typically leads to the dissociation of the G protein into its Gαi and Gβγ subunits. nih.gov These subunits then initiate various downstream signaling events, including the inhibition of adenylyl cyclase by Gαi (leading to reduced cAMP levels) and the activation of phospholipase C (PLC) and phosphoinositide-3 kinase (PI3K) by Gβγ subunits. nih.govnih.gov

While it is established that this compound is a potent FPR agonist, specific studies quantitatively dissecting its efficacy and potency towards different G-protein subtypes (e.g., Gi1, Gi2, Go) have not been found. Research on other FPR ligands has shown that different agonists can display varying abilities to engage specific G-protein subtypes, a key aspect of functional selectivity. nih.gov

Bias Towards Specific Downstream Signaling Pathways by this compound

Beyond G-protein activation, FPRs can signal through other transducers, most notably β-arrestins. frontiersin.orgnih.gov The recruitment of β-arrestins to the activated receptor can lead to receptor desensitization and internalization, and also initiate G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK. nih.govnih.gov

A biased agonist might show a preference for activating the G-protein pathway (e.g., leading to calcium mobilization and chemotaxis) versus the β-arrestin pathway (which might be linked to other cellular outcomes or receptor regulation). frontiersin.orgnih.gov Studies on the prototypical FPR1 agonist, fMLF, have shown that different concentrations can trigger distinct functional outcomes, suggesting that receptor conformation and signaling can be finely tuned. frontiersin.org However, a specific bias profile for this compound, comparing its activity across G-protein and β-arrestin pathways, remains to be characterized in the scientific literature.

Ligand-Receptor Complex Dynamics and Internalization Mediated by this compound

The interaction of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys with its receptor is a dynamic process that extends beyond initial binding to include receptor internalization and processing. Early, detailed studies using fluorescent and radiolabeled versions of this peptide provided foundational insights into these dynamics on human neutrophils. researchgate.netfrontiersin.org

Upon binding to the cell surface, the ligand-receptor complex is rapidly internalized at physiological temperatures. researchgate.net At 37°C, this internalization proceeds at an initial rate of about 24% of the occupied surface receptors per minute, following a brief latency period of 20-30 seconds. frontiersin.org This process is temperature-dependent and is blocked at 4°C. frontiersin.org The dissociation of the ligand is also a complex, heterogeneous process. After short association times, the ligand dissociates relatively quickly (t₁/₂ ≈ 1-5 min), but after longer incubation periods where the complex remains on the cell surface, the dissociation becomes much slower (t₁/₂ > 30 min). frontiersin.org This suggests that the ligand-receptor complex undergoes a time- and temperature-dependent conformational change or stabilization on the cell surface, leading to a higher-affinity state before internalization. frontiersin.org

Internalization and Dissociation Dynamics of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys-fluorescein

ParameterConditionValueCitation
Initial Rate of Internalization37°C~24% of occupied receptors/min frontiersin.org
Latency Period before Internalization37°C~20-30 seconds frontiersin.org
Dissociation Half-life (t₁/₂)Short Association Time~1-5 minutes frontiersin.org
Long Association Time (e.g., 30 min at 15°C)> 30 minutes frontiersin.org

Intracellular Signal Transduction Initiated by N Formyl Nle Leu Phe Nle Tyr Lys Tfa

Calcium Mobilization and Flux Dynamics Induced by N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA

One of the most immediate and critical signaling events following the activation of FPRs by this compound is the mobilization of intracellular calcium ([Ca2+]i). Research utilizing a fluoresceinated derivative of this peptide, N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys (FLPEP), on human neutrophil cytoplasts (enucleated neutrophils) has provided specific insights into this process.

Studies have demonstrated that stimulation with this N-formylpeptide leads to a rapid and transient increase in cytosolic calcium concentration. nih.gov This elevation in calcium is primarily sourced from intracellular stores, indicating the activation of phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. While the maximal increase in Ca2+ concentration in cytoplasts was observed to be approximately half of that in intact cells, the dose-response characteristics were similar. nih.gov The regulation of the calcium response in both cytoplasts and intact cells appears to be analogous, with the response recovering over time following stimulation. nih.gov

Table 1: Calcium Mobilization Characteristics Induced by a Fluoresceinated N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys Derivative in Neutrophil Cytoplasts

ParameterObservationSource
Primary Calcium Source Intracellular Stores nih.gov
Response Kinetics Rapid and transient increase in cytosolic Ca2+ nih.gov
Dose-Response Similar ED50 to intact neutrophils nih.gov
Response Magnitude Maximum Ca2+ increase is about 50% of that in intact cells nih.gov
Regulatory Analogy Decay of response is parallel to that of intact cells nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation by this compound

The activation of MAPK pathways is a central component of the signaling cascade initiated by FPR agonists. While direct quantitative data for this compound is limited, the well-established effects of similar N-formylated peptides, such as fMLP, provide a strong inferential basis for the activation of these pathways. The MAPK family, including ERK1/2, JNK, and p38, plays a pivotal role in regulating a wide array of cellular functions, including gene expression, proliferation, and inflammation.

The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are key downstream effectors of FPR activation. It is anticipated that this compound induces the phosphorylation and subsequent activation of ERK1/2. This activation is generally mediated through a G-protein-dependent mechanism that can involve both PLC/protein kinase C (PKC) and PI3K signaling arms. Activated ERK1/2 can then translocate to the nucleus to phosphorylate transcription factors, leading to changes in gene expression.

In addition to ERK1/2, other MAPK family members, namely c-Jun N-terminal kinase (JNK) and p38 MAPK, are also activated in response to FPR agonists. The activation of p38 MAPK by chemotactic peptides in human neutrophils is a well-documented phenomenon. fishersci.de This activation is known to be partially dependent on PI3K, PKC, and calcium mobilization. fishersci.de The activated p38 MAPK, in turn, can phosphorylate and activate downstream kinases, such as MAPK-activated protein kinase-2 (MAPKAPK-2). fishersci.de The activation of JNK, while also expected, often has distinct kinetics and downstream targets compared to ERK1/2 and p38.

Table 2: Expected MAPK Pathway Activation by this compound (based on general FPR agonist activity)

MAPK Family MemberExpected ResponseKey Upstream Regulators
ERK1/2 Phosphorylation and activationG-proteins, PLC/PKC, PI3K
p38 MAPK Rapid tyrosine phosphorylation and activationPI3K, PKC, Calcium
JNK Activation with distinct kineticsG-proteins, small GTPases

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation by this compound

The PI3K/Akt signaling pathway is another critical axis in FPR-mediated cellular responses. It is highly probable that this compound activates this pathway. Upon FPR activation, the βγ subunits of the dissociated G-protein can directly activate PI3Kγ. This leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, which serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B). Recruited to the membrane, Akt is phosphorylated and activated by upstream kinases. Activated Akt then phosphorylates a multitude of downstream targets, influencing cell survival, metabolism, and proliferation.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Engagement by this compound

Regulation of Cyclic Nucleotide Pathways by this compound

The effects of N-formylated peptides on cyclic nucleotide pathways, such as those involving cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are complex and can be cell-type specific. In neutrophils, the activation of FPRs by agonists like fMLP has been shown to inhibit adenylate cyclase, the enzyme responsible for cAMP production. This effect is often mediated by the Gαi subunit of the G-protein, which is inhibitory to adenylate cyclase. A decrease in cAMP levels can, in turn, alleviate the inhibition of certain downstream signaling pathways, thereby promoting pro-inflammatory responses. The precise impact of this compound on cyclic nucleotide levels requires further specific investigation.

Cellular Responses Elicited by N Formyl Nle Leu Phe Nle Tyr Lys Tfa in in Vitro Models

Chemotactic Migration and Directed Movement of Immune Cells in Response to N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA

N-formylated peptides are potent chemoattractants for leukocytes, particularly neutrophils. wikipedia.orgsigmaaldrich.comscienceopen.com The directed migration of these cells toward a concentration gradient of a chemoattractant, a process known as chemotaxis, is a fundamental aspect of the inflammatory response. This compound, as an FPR agonist, is expected to induce chemotaxis.

Detailed research has been conducted on the chemotactic activity of analogs. An iodinated form of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys was found to retain full biological activity in a human neutrophil chemotaxis assay, with a reported median effective concentration (EC50) of 0.4 nM. nih.gov This demonstrates the high potency of this peptide in stimulating the directed movement of neutrophils. The prototypical N-formylated peptide, N-Formyl-Met-Leu-Phe (fMLF), has been extensively used to study neutrophil chemotaxis in vitro, often employing methods like the Zigmond chamber chemotaxis assay. sigmaaldrich.com The binding of these peptides to FPRs initiates signaling pathways that lead to cellular polarization and the extension of pseudopods, enabling the cell to migrate towards the source of the chemoattractant. wikipedia.org

Table 1: Chemotactic Activity of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys Analog in Human Neutrophils

Compound Assay Cell Type Result (EC50)
Iodinated N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys Chemotaxis Human Neutrophils 0.4 nM nih.gov

Phagocytic Activity and Particle Uptake Induced by this compound

While direct studies on this compound's effect on phagocytosis are limited, the activation of FPRs by agonists like fMLF is known to promote this critical immune function. sigmaaldrich.com Phagocytosis is the process by which immune cells engulf and internalize particulate matter, such as bacteria and cellular debris. N-Formyl-Met-Leu-Phe has been shown to promote Fcγ receptor-mediated phagocytosis in neutrophils. sigmaaldrich.com This suggests that FPR activation can enhance the clearance of opsonized pathogens. Furthermore, fMLF is recognized as a macrophage activator, a process that includes an increase in phagocytic activity. wikipedia.org

Reactive Oxygen Species (ROS) Production and Oxidative Burst Generation by this compound

The activation of neutrophils by N-formylated peptides leads to a rapid increase in oxygen consumption, known as the respiratory or oxidative burst. This process results in the production of reactive oxygen species (ROS), such as superoxide (B77818) anions (O2⁻) and hydrogen peroxide (H2O2), which are highly microbicidal. This response is mediated by the NADPH oxidase enzyme complex. nih.gov

As an FPR agonist, this compound is anticipated to stimulate ROS production. Studies on the related peptide WKYMVM, also an FPR agonist, have demonstrated the activation of the NADPH oxidase. abmole.com Similarly, fMLF is a well-established inducer of superoxide production in neutrophils. nih.govnih.gov Triggering of the formyl peptide receptor with fMLF has been shown to substantially induce neutrophil superoxide production. nih.gov This response can be primed by other inflammatory mediators, leading to an enhanced oxidative burst. nih.gov

Degranulation and Secretory Vesicle Release Mediated by this compound

Upon activation, neutrophils release the contents of their various intracellular granules, a process called degranulation. These granules contain a diverse arsenal (B13267) of antimicrobial proteins, proteases, and other inflammatory mediators. N-formylated peptides are potent inducers of degranulation. wikipedia.orgnih.gov

Activation of FPRs by agonists like fMLF leads to the release of proteolytic enzymes and other components from these granules. nih.gov This includes the secretion of lysosomal enzymes. sigmaaldrich.com The degranulation process is a key effector function of neutrophils, contributing to the killing of pathogens and the modulation of the inflammatory environment.

Cytokine and Chemokine Production Profiles Induced by this compound

Modulation of Cell Adhesion and Spreading by this compound

The recruitment of leukocytes to sites of inflammation requires their adhesion to the vascular endothelium. N-formylated peptides can modulate the adhesiveness of neutrophils. In vitro studies have shown that fMLF increases neutrophil adherence to endothelial cells in a dose-dependent manner. nih.gov This effect appears to be primarily on the neutrophil itself, as pretreatment of neutrophils with the chemotactic factor, but not the endothelial cells, increases adherence. nih.gov This enhanced adhesion is a rapid and reversible process, which is likely crucial for the subsequent migration of neutrophils across the blood vessel wall. nih.gov

Table 2: Effect of a Related Formyl Peptide on Neutrophil Adherence

Compound Cell Types Observation
N-Formyl-Met-Leu-Phe (FMLP) Human Neutrophils, Human Umbilical Vein Endothelial Cells Increased neutrophil adherence to endothelium in a dose-dependent manner. nih.gov

Gene Expression and Proteomic Alterations in Cells Treated with this compound

The stimulation of immune cells with FPR agonists can induce changes in gene expression and the cellular proteome, reflecting a shift in the cell's functional state. While specific proteomic or gene expression studies on cells treated with this compound are not extensively documented in the reviewed literature, broader proteomic analyses of neutrophils have been conducted in various contexts, such as in response to disease. nih.govfrontiersin.orgnih.govfrontiersin.orgbiorxiv.org These studies highlight the dynamic nature of the neutrophil proteome. It is plausible that stimulation with a potent agonist like this compound would lead to significant alterations in the expression of proteins involved in cell motility, metabolism, and effector functions, but specific data is currently lacking.

Impact of N Formyl Nle Leu Phe Nle Tyr Lys Tfa in Ex Vivo and Non Human in Vivo Research Models

Assessment of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA in Isolated Tissue Preparations

The activity of this compound has been characterized in ex vivo studies using isolated human immune cells, particularly neutrophils. In these preparations, the compound is used to probe the function and pharmacology of the formyl peptide receptor 1 (FPR1). A fluorescently labeled version of the peptide, N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys (fNLFNYK), has been instrumental in competitive binding assays to identify and characterize FPR1 antagonists. acs.org

In one such study, isolated human neutrophils were pre-treated with potential antagonist compounds before being exposed to fNLFNYK. The ability of these compounds to inhibit the binding of fNLFNYK to FPR1 was measured by a decrease in fluorescence intensity. This type of assay confirms that the synthetic peptide directly interacts with FPR1 on the surface of neutrophils and can be displaced by competing molecules, validating its role as a specific ligand for the receptor. acs.org The findings from these binding assays are crucial for screening compounds that could potentially modulate neutrophil activity in inflammatory conditions. acs.org

Table 1: Inhibition of fNLFNYK Binding to FPR1 on Human Neutrophils by Pyrazolidinone Carboxamide Derivatives

Compound IC50 (µM)
Compound 10 0.46 ± 0.10
Compound 11 1.79 ± 0.44
Compound 21 0.75 ± 0.05

Data sourced from a study assessing the ability of novel compounds to act as FPR1 antagonists by competing with fNLFNYK for receptor binding. acs.org

Immune Cell Trafficking and Infiltration in Animal Models Stimulated by this compound

As a potent chemoattractant, this compound and similar formyl peptides are pivotal in directing the movement of immune cells, particularly neutrophils, to sites of inflammation or injury in animal models. nih.govacs.org This process, known as chemotaxis, is a fundamental component of the innate immune response. nih.gov The interaction between the formyl peptide and FPR1 on neutrophils triggers a signaling cascade that leads to directed cell migration. nih.gov

In murine models of acute respiratory distress syndrome (ARDS) induced by lipopolysaccharide (LPS), the FPR1 pathway is a critical mediator of neutrophil recruitment to the lungs. acs.org The excessive infiltration of neutrophils is a hallmark of ARDS pathology, contributing significantly to lung tissue damage. acs.org Similarly, in mouse models of intracerebral hemorrhage (ICH), the interaction of formyl peptides with FPR1 on microglia and neutrophils exacerbates neuroinflammation by boosting neutrophil recruitment to the site of brain injury. researchgate.net These studies underscore the role of FPR1 agonists in initiating and amplifying immune cell trafficking in pathological conditions. The inflammatory cascade involves leukocyte rolling, adhesion, and subsequent transendothelial migration into the affected tissue. nih.gov

Modulation of Inflammatory Responses by this compound in Preclinical Models

Beyond directing cell movement, the activation of FPR1 by ligands like this compound triggers a suite of pro-inflammatory responses in neutrophils. These activated neutrophils release various substances that contribute to the inflammatory milieu and can cause tissue damage. nih.govresearchgate.net Key events following FPR1 stimulation include degranulation, which releases enzymes like elastase, and the production of reactive oxygen species (ROS) through an process known as the respiratory burst. acs.orgresearchgate.net

In preclinical studies, this peptide is often used as a stimulus to induce and then study the inhibition of these inflammatory pathways. For instance, potential anti-inflammatory compounds are evaluated for their ability to reduce superoxide (B77818) anion generation and elastase release from neutrophils that have been activated by formyl peptides. acs.orgresearchgate.net The signaling pathways downstream of FPR1 activation, which lead to these inflammatory responses, often involve key protein kinases such as p38, extracellular signal-regulated kinase (ERK), and JNK. acs.org Inhibition of the phosphorylation of these kinases is a mechanism by which some antagonist compounds can reduce neutrophil activation. acs.org These preclinical models are essential for understanding the mechanisms of inflammation and for the development of therapies targeting neutrophil-mediated inflammatory diseases. researchgate.netresearchgate.net

Role of this compound in Wound Healing and Tissue Regeneration Studies (non-human)

The process of wound healing is intricately linked to the inflammatory response, and FPRs play a dual role in this complex process. sci-hub.semdpi.com Initially, the recruitment of neutrophils to a wound site, guided by formyl peptides released from bacteria or damaged mitochondria, is crucial for clearing debris and preventing infection. sci-hub.se This function is directly related to the chemoattractant properties of FPR agonists. sci-hub.se

Furthermore, FPR activation is implicated in subsequent stages of tissue repair. Agonists of FPRs, particularly FPR2, can promote wound healing and gut development. mdpi.com For example, the endogenous FPR2 agonist Serum-amyloid alpha (SAA) enhances the expression of tissue factor, a protein necessary for blood clotting and wound repair in endothelial cells. mdpi.com While direct studies using this compound in wound healing models are not extensively documented in the search results, the foundational role of the FPR system it activates is well-established. The activation of these receptors can influence cell proliferation and re-epithelialization. mdpi.comiiarjournals.org However, there is also a predicted "trade-off," as prolonged FPR activation might delay wound healing, suggesting that the regulation of this system is critical for successful tissue regeneration. sci-hub.se

Investigation of this compound Effects on Specific Organ Systems (non-human, non-clinical)

In non-clinical research, the systemic or localized administration of FPR agonists has been used to investigate the impact of acute inflammation on specific organ systems.

Pulmonary System: In mouse models of acute respiratory distress syndrome (ARDS), the FPR1 pathway, activated by its ligands, is shown to be a key driver of pulmonary inflammation. acs.org The resulting massive infiltration of neutrophils into the lung tissue leads to significant inflammatory damage, highlighting the critical role of this receptor system in acute lung injury. acs.orgresearchgate.net

Nervous System: Research in mouse models of intracerebral hemorrhage (ICH) has revealed that endogenous formyl peptides, released after the initial injury, can activate FPR1 on microglia. researchgate.net This activation contributes to neuroinflammation, boosts the recruitment of damaging neutrophils into the brain, and ultimately aggravates neurological deficits. researchgate.net Targeting FPR1 with antagonists has been shown to attenuate brain edema and improve neurological outcomes in these models, indicating that agonists of this receptor can have a detrimental effect on the brain in the context of hemorrhagic stroke. researchgate.net

These studies demonstrate that while the activation of FPRs by ligands such as this compound is a vital component of the innate immune response, its dysregulation can contribute to the pathophysiology of diseases in various organ systems. researchgate.netnih.gov

Applications of N Formyl Nle Leu Phe Nle Tyr Lys Tfa As a Research Tool and Methodological Probe

Utilization of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA in High-Throughput Screening Assays

The reliability and high potency of this compound make it a standard reagent for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of the formyl peptide receptor signaling pathway.

Reporter gene assays are a cornerstone of G-protein coupled receptor (GPCR) research, providing a quantifiable readout of receptor activation. In this context, host cells (e.g., HEK293 or CHO cells) are engineered to express a specific formyl peptide receptor, such as FPR1. These cells also contain a reporter gene construct, where a reporter protein like luciferase or β-galactosidase is placed under the control of a response element sensitive to GPCR signaling, such as the cyclic AMP response element (CRE) or serum response element (SRE).

As a potent and specific FPR agonist, this compound is an ideal stimulating agent for such assays. Upon binding to the expressed FPR, the peptide initiates an intracellular signaling cascade that leads to the activation of transcription factors, which in turn drive the expression of the reporter gene. The resulting signal (e.g., luminescence) is directly proportional to the degree of receptor activation. In an HTS setting, the peptide is used to establish a maximum activation signal, against which libraries of small molecules or other compounds can be screened for antagonistic or allosteric modulatory activity. Compounds that reduce the signal induced by this compound are identified as potential inhibitors.

Activation of the formyl peptide receptor, a Gq-coupled GPCR, leads to the activation of phospholipase C, which subsequently triggers the release of calcium (Ca²⁺) from intracellular stores, resulting in a rapid and transient increase in cytosolic Ca²⁺ concentration. nih.gov This physiological response is widely exploited in drug discovery and research.

This compound is used as a reliable stimulus to evoke a robust and reproducible calcium flux in cells expressing FPRs, such as neutrophils or engineered cell lines. nih.gov Assays typically involve pre-loading cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon stimulation with the peptide, the dye's fluorescence intensity increases as it binds to the released intracellular calcium. This change is measured in real-time using a fluorometric imaging plate reader or flow cytometer.

This system is highly amenable to HTS for identifying FPR antagonists. Test compounds are pre-incubated with the cells before the addition of this compound. A reduction in the peptide-induced fluorescence signal indicates that the test compound has inhibited FPR activation.

Table 1: Representative Data from a Calcium Flux Assay for Screening FPR1 Inhibitors

This table illustrates how this compound would be used to screen for potential antagonists. The peptide provides the baseline agonist response, which is then measured for inhibition by test compounds.

CompoundConcentrationAgonist (1 nM fNLFNYK TFA)% Inhibition of Ca²⁺ Flux
Vehicle (DMSO)0.1%+0%
Compound X1 µM+85%
Compound Y1 µM+12%
Compound Z1 µM+48%
Cyclosporin (B1163) H (Control)1 µM+95%

fNLFNYK is an abbreviation for N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys.

Fluorescent Labeling and Imaging Studies Employing this compound Conjugates

Conjugation of fluorescent dyes to N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys has been instrumental in visualizing and quantifying receptor dynamics. caymanchem.com The tyrosine and lysine (B10760008) residues in the peptide's sequence provide convenient sites for labeling without compromising its biological activity. These fluorescent probes allow for direct observation of receptor binding, internalization, and trafficking in living cells.

Early studies utilized tetramethylrhodamine-labeled fNle-Leu-Phe-Nle-Tyr-Lys to observe the rapid internalization and intracellular aggregation of the peptide-receptor complex in neutrophils via time-lapse video microscopy. nih.gov This provided direct visual evidence for receptor-mediated endocytosis. nih.gov More modern applications use a variety of fluorophores for techniques like flow cytometry and confocal microscopy. For instance, a fluorescein (B123965) isothiocyanate (FITC) conjugate can be used in competitive binding assays or to sort cells based on their level of FPR expression.

Table 2: Examples of Labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys Derivatives and Their Applications

LabelConjugate NameApplication(s)Reference(s)
¹²⁵Iodine¹²⁵I-fNLFNYKReceptor binding assays, affinity purification, receptor characterization. nih.gov
TetramethylrhodaminefNLFNYK-TMRLive-cell imaging of receptor internalization and trafficking. nih.gov
Fluorescein (FITC)fNLFNYK-FITCFlow cytometry, competitive binding assays, fluorescence microscopy. caymanchem.com
Azido-nitrophenylN-formyl-Nle-Leu-Phe-Nle-¹²⁵I-Tyr-Lys-N-ε-(4'-azido-2'-nitrophenylamino)hexanoatePhotoaffinity labeling for covalent receptor identification and characterization. nih.gov

Affinity Purification and Receptor Isolation Techniques Utilizing this compound

The high affinity of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys for its receptor has been exploited to isolate and characterize the FPR. In pioneering work, a radiolabeled form, ¹²⁵I-labeled N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys, was used to track the receptor after solubilization from neutrophil membranes with the detergent digitonin. nih.gov This allowed for the first characterization of the soluble, active receptor, revealing a high binding affinity (Kd = 2.2 nM). nih.gov

Furthermore, the peptide was used as a tool for covalent affinity labeling. By cross-linking ¹²⁵I-labeled N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys to the soluble receptor, researchers determined the apparent molecular weight of the receptor to be between 55,000 and 70,000 Daltons. nih.gov In another landmark study, a novel derivative of the peptide was instrumental in the successful isolation of a human N-formyl peptide receptor cDNA, which paved the way for molecular cloning and detailed structural and functional analysis of the receptor. caymanchem.com Photoaffinity labels based on this peptide have also been used to identify active proteolytic fragments of the receptor, demonstrating that a 35,000-Dalton fragment retains full binding affinity. nih.gov

Pharmacological Characterization of Novel Receptor Modulators Using this compound

In pharmacological studies, this compound serves as a gold-standard reference agonist to characterize the activity of newly discovered receptor modulators. Its well-defined potency and efficacy provide a benchmark against which the effects of potential antagonists, allosteric modulators, or partial agonists can be measured.

For example, in competitive binding assays, a radiolabeled or fluorescently labeled version of the peptide is used to occupy the receptor. Test compounds are then added at increasing concentrations to determine their ability to displace the labeled ligand, allowing for the calculation of their binding affinity (Ki). This approach was used to demonstrate that the immunosuppressant cyclosporin A antagonizes the human FPR by directly inhibiting the binding of its cognate ligand. caymanchem.com Similarly, this peptide was used as the probe to show that the non-steroidal anti-inflammatory drug (NSAID) piroxicam (B610120) blocks ligand binding to the FPR. medchemexpress.commedchemexpress.com

In functional assays, such as the calcium flux or chemotaxis assays described earlier, the peptide is used to stimulate a response, and the ability of a novel modulator to inhibit this response is quantified, typically by determining its IC₅₀ value.

Table 3: Pharmacological Data for a Hypothetical FPR1 Antagonist

This table shows representative data from a competitive binding assay using ¹²⁵I-fNLFNYK as the radioligand to characterize a novel antagonist.

CompoundKi (nM) for FPR1Assay Type
Novel Antagonist 1015.2Competitive Radioligand Binding
Cyclosporin H (Control)15.7Competitive Radioligand Binding
Piroxicam (Control)25,000Competitive Radioligand Binding

Future Research Directions and Unexplored Avenues for N Formyl Nle Leu Phe Nle Tyr Lys Tfa Research

Elucidation of Novel or Non-Canonical Receptor Interactions of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA

While N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is known to bind with high affinity to the classical formyl peptide receptor 1 (FPR1), its potential interactions with other receptors or its ability to induce non-canonical signaling pathways are not well characterized. The broader family of FPRs includes multiple isoforms (e.g., FPR2, FPR3) that can be activated by a wide array of ligands, often leading to different functional outcomes. nih.govnih.gov Future research should focus on systematically screening this peptide against the full panel of human FPRs and other related G protein-coupled receptors.

A key unexplored concept is biased agonism , where a ligand can stabilize specific receptor conformations, preferentially activating certain downstream signaling pathways over others. nih.gov For example, one agonist might strongly trigger G-protein-mediated chemotaxis, while another could preferentially signal through β-arrestin pathways, leading to receptor internalization or distinct gene activation profiles. It is currently unknown if N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys acts as a biased agonist. Furthermore, the potential for FPRs to form homodimers or heterodimers (e.g., FPR1/FPR2) presents another layer of complexity, as ligand binding to these complexes could initiate unique signaling cascades distinct from those of monomeric receptors. nih.gov

Proposed Research Initiatives:

Research InitiativeObjectivePotential Outcome
Receptor Binding Panel ScreeningTo determine the binding affinity of this compound for FPR2, FPR3, and other potential off-target receptors.Identification of novel receptor interactions and potential for cross-reactivity.
Biased Agonism AssaysTo compare the potency of the peptide in activating G-protein signaling versus β-arrestin recruitment pathways for FPR1 and any newly identified receptors.Revealing if the peptide preferentially activates pro-inflammatory or resolution-phase signaling pathways.
Heterodimer Signaling StudiesTo investigate signaling outcomes in cell lines co-expressing different FPR isoforms (e.g., FPR1 and FPR2) upon stimulation with the peptide.Understanding how receptor cross-talk may modulate cellular responses to the peptide.

Integration of Multi-Omics Approaches to Understand this compound-Mediated Effects

Current knowledge of the cellular response to this compound is largely confined to specific, well-known pathways like chemotaxis and superoxide (B77818) production. A systems-level understanding of its impact is lacking. The application of multi-omics technologies presents a powerful opportunity to generate a comprehensive, unbiased map of the molecular changes induced by this peptide.

Proteomics analysis could identify widespread changes in protein expression and post-translational modifications (e.g., phosphorylation cascades) downstream of receptor activation. Metabolomics could reveal shifts in cellular metabolism required to fuel the energetic demands of chemotaxis and phagocytosis. While some studies have performed transcriptomic analysis on neutrophils in various disease states, a specific analysis of the transcriptional response to this peptide has not been performed. nih.gov Such an approach would provide a holistic view of the cellular response and could uncover entirely new functions or pathways modulated by this potent agonist.

Table of Proposed Multi-Omics Studies:

Omics ApproachCell TypeExperimental GoalData Generated
Quantitative PhosphoproteomicsHuman NeutrophilsTo map early signaling events (1-15 minutes) following stimulation with the peptide.Identification of activated kinases and signaling nodes beyond the canonical pathways.
Global ProteomicsHuman MacrophagesTo identify long-term changes in protein expression (4-24 hours) following peptide stimulation.Insights into cellular reprogramming, differentiation, or sustained activation states.
Untargeted MetabolomicsHuman NeutrophilsTo profile changes in key cellular metabolites during chemotaxis towards a peptide gradient.Understanding of metabolic shifts (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway) that support immune cell function.

Development of Advanced In Vitro Organotypic Models for this compound Studies

Traditional 2D cell culture assays, while useful, fail to recapitulate the complex three-dimensional architecture and multicellular interactions of native tissues. The fields of tissue engineering and microfluidics now offer advanced models such as organoids and "organs-on-a-chip" that provide a more physiologically relevant context for studying immune cell behavior. nih.govresearchgate.netnih.gov

Co-culture systems using human intestinal organoids and primary human neutrophils have already been established to study host-pathogen interactions. asm.org Incorporating this compound into these models as a defined chemoattractant would allow for precise, quantitative studies of neutrophil migration through complex epithelial and stromal layers. Microfluidic "infection-on-a-chip" devices, which can model vascularized tissues, would enable high-resolution, real-time imaging of neutrophil transendothelial migration and subsequent chemotaxis in response to a controlled gradient of the peptide. researchgate.net These advanced models are currently underutilized in the specific context of FPR agonist research but hold immense potential. nih.gov

Exploration of Epigenetic and Transcriptomic Regulation by this compound

The long-term consequences of cellular activation by this compound are poorly understood. While some research has explored the epigenetic regulation of the FPR genes themselves, the epigenetic and transcriptomic changes induced by ligand-receptor binding are an unexplored frontier. nih.govnih.gov

Future studies should investigate whether stimulation with this peptide leads to downstream changes in the cellular epigenome. This could involve analyzing modifications to histones, which can alter chromatin accessibility and gene expression, or changes in DNA methylation patterns. A comprehensive transcriptomic analysis (RNA-seq) of immune cells at various time points after exposure to the peptide would reveal the full scope of gene expression changes, potentially identifying gene networks involved in cell differentiation, survival, or the priming of subsequent immune responses. This could answer whether exposure to this bacterial mimic induces a lasting change in the cell's functional state.

Computational Modeling and Predictive Analytics for this compound Interactions

Computational methods are powerful tools for understanding the molecular details of ligand-receptor interactions. While significant progress has been made in creating homology models of FPR1 and performing molecular dynamics simulations with the archetypal ligand fMLP, these techniques have not been extensively applied to the larger, more complex N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys peptide. plos.orgnih.govresearchgate.net

Molecular docking studies could predict the precise binding pose of the hexapeptide within the FPR1 binding pocket, identifying key amino acid residues responsible for its high affinity. nih.govbohrium.comMolecular dynamics (MD) simulations could then model the dynamic movements of the peptide-receptor complex over time, revealing the conformational changes that lead to receptor activation. plos.org These simulations can help explain how the peptide's structure translates to its potent biological activity and could be used to predict how modifications to the peptide sequence might alter its binding or signaling properties, paving the way for the rational design of novel, more selective FPR modulators.

Table of Proposed Computational Approaches:

Computational MethodResearch QuestionPredicted Outcome
Homology Modeling & Molecular DockingWhat is the lowest energy binding pose of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys in the FPR1 binding pocket?Identification of specific hydrogen bonds and hydrophobic interactions contributing to its high affinity.
Molecular Dynamics (MD) SimulationHow does the binding of the peptide induce conformational changes in the transmembrane helices of FPR1 to trigger G-protein coupling?A dynamic model of receptor activation, including the potential role of water molecules and key residue movements.
Quantitative Structure-Activity Relationship (QSAR)Can a predictive model be built based on analogs of this peptide to correlate structural features with biological activity?A predictive tool to guide the synthesis of new peptides with enhanced or modified functions (e.g., biased agonism, increased selectivity).

Q & A

Basic: What is the structural rationale for substituting methionine with norleucine (Nle) in N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA?

The substitution of methionine (Met) with norleucine (Nle) in this peptide is designed to enhance stability while preserving receptor-binding affinity. Methionine is prone to oxidation, which can reduce peptide activity in biological assays. Nle, a non-natural amino acid, mimics Met’s hydrophobicity and side-chain length but lacks the sulfur atom, eliminating oxidative susceptibility . This modification ensures consistent performance in long-term experiments, particularly in oxidative environments like inflammatory models.

Advanced: How does this compound compare to other FPR agonists (e.g., fMLP, WKYMVM-NH2 TFA) in receptor subtype specificity and signaling potency?

This compound exhibits distinct selectivity for FPR isoforms compared to fMLP (FPR1-preferring) or WKYMVM-NH2 TFA (FPRL1/2-preferring). For example:

  • FPR1 activation : The peptide’s EC50 for FPR1 is comparable to fMLP but lower than WKYMVM-NH2 TFA (>10,000 nM for FPR1) .
  • FPR2 activation : Structural studies suggest the extended Nle-Tyr-Lys sequence enhances interaction with FPR2’s extracellular loops, potentially explaining its dual agonism in some models .
    Conflicting data in literature often arise from cell type variability (e.g., human neutrophils vs. transfected HEK293 cells) or assay conditions (calcium flux vs. chemotaxis). Validate receptor isoform expression in your model and include isoform-specific antagonists (e.g., cyclosporin H for FPR1) .

Basic: What are the recommended protocols for solubilizing this compound in cell-based assays?

The peptide is sparingly soluble in pure water (16.67 mg/mL at 20°C) but dissolves readily under alkaline conditions (pH ≈11, adjusted with NaOH). For cell culture:

Prepare a stock solution (1–10 mM) in sterile PBS or HBSS with brief sonication.

Filter-sterilize (0.22 µm) to remove aggregates.

Dilute to working concentrations (nM–µM range) in assay buffers. Avoid repeated freeze-thaw cycles; aliquot and store at -20°C .

Advanced: How can researchers resolve contradictory data on the peptide’s role in cancer models (pro-tumor vs. anti-tumor effects)?

Discrepancies may stem from:

  • Dose-dependent effects : Low doses (nM) often promote chemotaxis and angiogenesis, while high doses (µM) induce apoptosis in cancer-associated neutrophils .
  • Microenvironmental factors : Hypoxia or stromal cell interactions can skew FPR signaling toward pro-inflammatory (NF-κB) or anti-apoptotic (PI3K/Akt) pathways.
    Methodological recommendations :
  • Use transcriptomic profiling (e.g., RNA-seq) to map context-dependent signaling outputs.
  • Pair the peptide with FPR knockout models or siRNA to confirm on-target effects .

Basic: What quality control measures are critical for validating synthetic batches of this peptide?

  • Purity : Confirm ≥95% purity via reverse-phase HPLC with UV detection (220 nm).
  • Mass accuracy : Use MALDI-TOF or ESI-MS to verify the molecular weight (824.02 Da for free base; 938.04 Da with TFA counterion) .
  • Bioactivity : Validate with a standardized neutrophil chemotaxis assay (EC50 ~nM range) .

Advanced: What strategies mitigate off-target effects when studying FPR-mediated immune responses?

  • Pharmacological controls : Co-administer FPR antagonists (e.g., Boc-MLF for FPR1, WRW4 for FPR2) to isolate receptor-specific effects .
  • Proteomic profiling : Use phospho-antibody arrays to distinguish FPR-driven phosphorylation events (e.g., p38 MAPK) from bystander pathways.
  • Species specificity : Note that murine FPRs have divergent ligand preferences; cross-validate findings in humanized models .

Basic: How does the TFA counterion influence the peptide’s stability and experimental outcomes?

The trifluoroacetic acid (TFA) counterion enhances solubility and prevents peptide aggregation. However:

  • Cellular toxicity : High TFA concentrations (>0.1%) can impair cell viability. Dialyze or lyophilize to remove excess TFA before in vitro use.
  • Interference in assays : TFA may quench fluorescence in plate readers. Use LC-MS or ELISA for endpoint quantification .

Advanced: What computational tools can predict binding modes of this peptide to FPR isoforms?

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro with FPR1/FPR2 crystal structures (PDB: 5XNU, 6K7Z).
  • MD simulations : GROMACS or AMBER can model peptide-receptor dynamics over time, highlighting critical residues (e.g., Tyr in position 5 for FPR2 binding) .
  • Validate predictions with alanine scanning mutagenesis of the peptide or receptor .

Basic: What are the ethical and practical considerations for in vivo administration?

  • Dosing : Optimize via pilot studies (typical range: 0.1–10 mg/kg IV or IP). Monitor acute inflammation markers (e.g., IL-6, TNF-α).
  • Toxicity : No reported organotoxicity, but prolonged use may induce receptor desensitization. Include recovery cohorts .

Advanced: How can researchers leverage this peptide to study cross-talk between FPRs and other GPCRs (e.g., CXCR4)?

  • BRET/FRET assays : Co-transfect FPR and CXCR4 biosensors to detect real-time heterodimerization.
  • Functional synergy : Test combinatorial effects on cell migration (e.g., in cancer metastasis models). Prior studies show FPR activation amplifies CXCR4-driven chemotaxis via shared Gαi signaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.